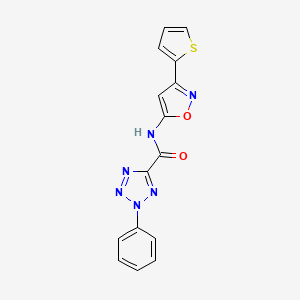
2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a tetrazole ring, an isoxazole ring, and a thiophene ring, making it a versatile candidate for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide typically involves a multi-step process:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as copper(I) iodide.
Final Coupling: The final step involves coupling the synthesized isoxazole-thiophene intermediate with a phenyl tetrazole carboxylic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated synthesis platforms to enhance yield and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its potential use in organic electronics and as a building block for novel polymers.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It may interfere with signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-triazole derivatives: Known for their broad range of biological activities, including anticancer and antimicrobial properties.
Isoxazole derivatives: Widely studied for their anti-inflammatory and analgesic effects.
Tetrazole derivatives: Commonly used in pharmaceuticals for their bioisosteric properties, enhancing drug stability and bioavailability.
Uniqueness
2-phenyl-N-(3-(thiophen-2-yl)isoxazol-5-yl)-2H-tetrazole-5-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity makes it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
2-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2S/c22-15(14-17-20-21(18-14)10-5-2-1-3-6-10)16-13-9-11(19-23-13)12-7-4-8-24-12/h1-9H,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSTPYUIGXZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrimidine-5-carboxamide](/img/structure/B2908750.png)
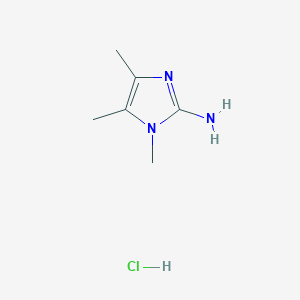
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide](/img/structure/B2908754.png)
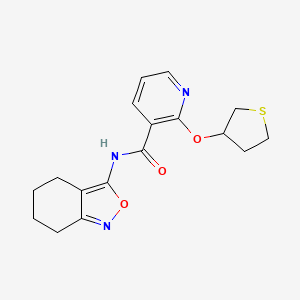
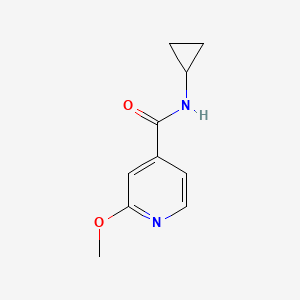
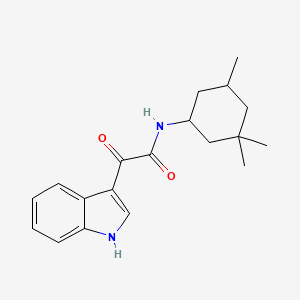
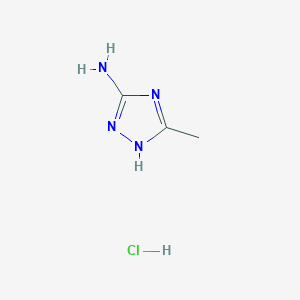
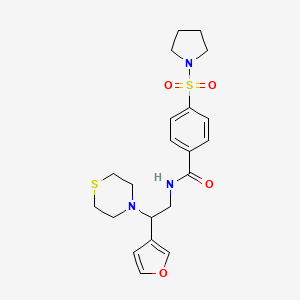
![3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2908764.png)
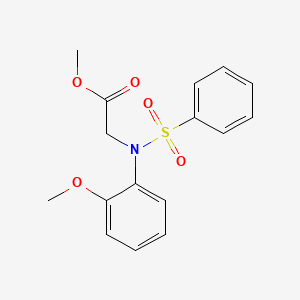
![2-[6-imino-2-oxo-5-(1-phenylethylcarbamoyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]ethyl acetate](/img/structure/B2908767.png)
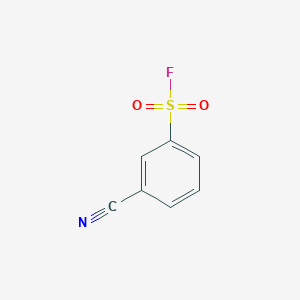
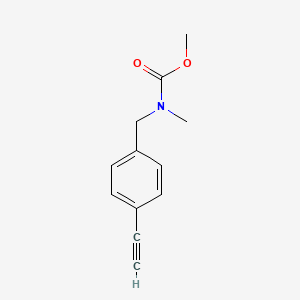
![3-[(4-bromophenyl)methanesulfonyl]-1-[(2-chlorophenyl)methyl]-1H-indole](/img/structure/B2908772.png)
